Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate
Overview
Description
Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a carboxylate group and a 4-methylpiperazine moiety. This compound is of interest in various scientific and industrial applications due to its potential reactivity and utility in synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylpiperazine and pyridine-4-carboxylic acid or its derivatives.
Reaction Steps: The process involves the formation of an amide bond between the carboxylic acid and the amine group of 4-methylpiperazine. This can be achieved using coupling agents like carbodiimides (e.g., DCC, EDC).
Purification: The resulting product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods:
Scale-Up: Industrial synthesis involves scaling up the laboratory procedures, ensuring consistent quality and yield.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of the reaction. For instance, polar aprotic solvents like DMF or DMSO are often employed.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation to form pyridine-N-oxide.
Reduction: The carboxylate group can be reduced to an alcohol under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed:
Pyridine-N-oxide: Formed through the oxidation of the pyridine ring.
Alcohol: Resulting from the reduction of the carboxylate group.
Substituted Piperazine: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application but often involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
2-(4-Methylpiperazin-1-yl)ethanamine: A related compound with an ethanamine group instead of a carboxylate group.
Imatinib: A well-known drug that contains a similar piperazine moiety and is used in cancer treatment.
4-(2-Aminoethyl)morpholine: Another compound with a similar structure but a morpholine ring instead of piperazine.
Uniqueness: Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate is unique due to its specific combination of functional groups, which can lead to distinct reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-5-14-12(10-11)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMRXLZVAAVHGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)N2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376250 | |
Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290300-93-5 | |
Record name | Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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